molecular formula C5H10ClNO2S B3112661 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride CAS No. 1909336-43-1

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

Cat. No. B3112661
CAS RN: 1909336-43-1
M. Wt: 183.66
InChI Key: CCLLUNMSIFQAIP-UHFFFAOYSA-N
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Description

“2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” is a chemical compound with the CAS Number: 1909336-43-1 . It has a molecular weight of 183.66 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an off-white solid . It should be stored at room temperature .

Scientific Research Applications

1. Medicinal Chemistry Building Blocks

Thiomorpholines, including structures like 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, serve as important building blocks in medicinal chemistry. They are utilized in the synthesis of various analogues, some of which have entered human clinical trials. Bridged bicyclic thiomorpholines, in particular, have shown interesting biological profiles, indicating their potential in the development of new medicinal compounds (Walker & Rogier, 2013).

2. Structural Characterization in Chemistry

The 7-azabicyclo[2.2.1]heptane structure, related to 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, is used for structural characterization in chemistry. This includes studying the hydrochloride salt forms of these bicyclic systems, providing insights into their molecular configurations and potential chemical applications (Britvin & Rumyantsev, 2017).

3. Novel Derivative Synthesis

The synthesis of novel derivatives of structures like 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is an area of ongoing research. This includes the creation of various derivatives through processes like N-alkylation, esterification, and sulfonylation, contributing to the diversity and potential utility of these compounds in various chemical applications (Yuan Zhe-dong, 2013).

4. Beta-Lactamase Inhibition

Compounds structurally similar to 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide have been studied for their role as beta-lactamase inhibitors. These inhibitors are crucial in extending the antibacterial spectrum of beta-lactams, offering potential enhancements in antibacterial therapies (English et al., 1978).

5. Synthesis of Backbone-Constrained Analogs

The synthesis of constrained analogs using frameworks like 2-oxa-5-azabicyclo[2.2.1]heptane, related to 2-Thia-5-azabicyclo[2.2.1]heptane, is an area of research. These analogs are designed to mimic the structures of certain amino acids, showcasing the adaptability of these bicyclic systems in creating diverse chemical entities (Garsi et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Thia-5-azabicyclo[22More research is needed to determine the downstream effects of this compound on various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Thia-5-azabicyclo[22Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

properties

IUPAC Name

2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLLUNMSIFQAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1481613-21-1
Record name (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Reactant of Route 2
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Reactant of Route 3
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Reactant of Route 4
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Reactant of Route 5
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Reactant of Route 6
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

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